molecular formula C25H25NO6 B12461663 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12461663
M. Wt: 435.5 g/mol
InChI Key: NTYHAIHECWWSLF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde and 5-methyl-1,3-dioxooctahydro-2H-isoindole. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Esterification: Conversion of carboxylic acids to esters using reagents like alcohols and acid catalysts.

    Cyclization: Formation of the heterocyclic ring structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Acid or base catalysts for esterification and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes or receptors in biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-2-oxoethyl benzoate: Lacks the heterocyclic isoindole structure.

    4-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: Contains the isoindole structure but lacks the ester linkage.

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of aromatic, ester, and heterocyclic structures. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C25H25NO6/c1-15-6-11-20-21(12-15)24(29)26(23(20)28)18-9-7-16(8-10-18)25(30)32-14-22(27)17-4-3-5-19(13-17)31-2/h3-5,7-10,13,15,20-21H,6,11-12,14H2,1-2H3

InChI Key

NTYHAIHECWWSLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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